CM572

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

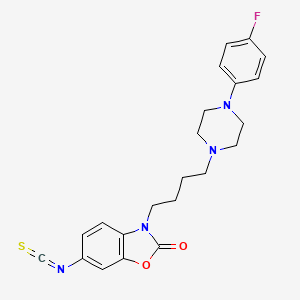

C22H23FN4O2S |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C22H23FN4O2S/c23-17-3-6-19(7-4-17)26-13-11-25(12-14-26)9-1-2-10-27-20-8-5-18(24-16-30)15-21(20)29-22(27)28/h3-8,15H,1-2,9-14H2 |

InChI Key |

GMDKRSGIJNEPIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCN2C3=C(C=C(C=C3)N=C=S)OC2=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

CM572: A Technical Guide to its High-Affinity Binding to the Sigma-2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of CM572, a selective and irreversible partial agonist for the sigma-2 (σ2) receptor. This compound's high affinity and selectivity for the σ2 receptor, which is overexpressed in numerous cancer cell lines, make it a valuable tool for cancer research and a potential candidate for therapeutic development. This document details the quantitative binding data, experimental methodologies, and associated signaling pathways of this compound.

Quantitative Binding Affinity of this compound

This compound exhibits a high and selective affinity for the σ2 receptor, with a significantly lower affinity for the sigma-1 (σ1) receptor. This selectivity is a key characteristic, as it minimizes off-target effects. The binding of this compound to the σ2 receptor has been determined to be irreversible, a feature attributed to its isothiocyanate moiety.[1][2] The key binding affinity values are summarized in the table below.

| Ligand | Receptor | Preparation | Radioligand | Kᵢ (nM) | Selectivity (σ1/σ2) | Reference |

| This compound | σ2 | Rat Liver Membranes | [³H]DTG | 14.6 ± 6.9 | ≥700-fold | [1] |

| This compound | σ1 | Rat Liver Membranes | --INVALID-LINK---Pentazocine | ≥10,000 | [1] | |

| SN79 (Parent Compound) | σ2 | Not Specified | Not Specified | 7 | ~4-fold | [1] |

| SN79 (Parent Compound) | σ1 | Not Specified | Not Specified | 27 | [1] |

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for σ1 and σ2 receptors was conducted through competitive radioligand binding assays.[1]

Materials:

-

Tissue Preparation: Rat liver membranes were used for the assays.

-

Radioligands:

-

Masking Ligand: Unlabeled (+)-pentazocine was used to mask σ1 receptors in the σ2 receptor binding assays.[1]

-

Instrumentation: Scintillation counter for measuring radioactivity.

-

Analysis Software: GraphPad Prism was used for data analysis and determination of Kᵢ values.[1]

Methodology:

-

Membrane Preparation: Homogenates of rat liver membranes were prepared and diluted in a Tris-HCl buffer.

-

σ2 Receptor Binding Assay:

-

Rat liver membranes were incubated with a specific concentration of [³H]DTG.

-

To ensure that [³H]DTG only bound to σ2 receptors, a saturating concentration of unlabeled (+)-pentazocine was added to block all σ1 receptor binding sites.[1]

-

Increasing concentrations of the competitor ligand, this compound, were added to displace the radioligand.

-

-

σ1 Receptor Binding Assay:

-

Rat liver membranes were incubated with --INVALID-LINK---pentazocine.

-

Increasing concentrations of this compound were added to compete with the radioligand for binding to the σ1 receptors.

-

-

Incubation and Filtration: The assays were incubated to allow for binding equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a scintillation counter.

-

Data Analysis: Competition curves were generated by plotting the percentage of specific radioligand binding against the logarithm of the competitor concentration. The IC₅₀ values (the concentration of competitor that inhibits 50% of specific radioligand binding) were determined from these curves. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the dissociation constant (Kd) of the radioligand.[1]

Signaling Pathways of this compound at the Sigma-2 Receptor

The binding of this compound to the σ2 receptor initiates a cascade of intracellular events, ultimately leading to apoptosis in cancer cells. The key signaling events are an increase in intracellular calcium concentration and the activation of the pro-apoptotic protein, BH3-interacting domain death agonist (BID).

Calcium Mobilization

This compound induces a rapid, dose-dependent increase in cytosolic calcium levels.[1][2] This effect is consistent with the known function of σ2 receptor agonists.[3] The primary source of this calcium is the endoplasmic reticulum, a major intracellular calcium store.[1]

Induction of Apoptosis

Prolonged exposure to this compound leads to dose-dependent cell death.[1][2] A key step in this apoptotic pathway is the cleavage and activation of BID.[1][2] Activated BID (tBID) translocates to the mitochondria, where it promotes the release of other pro-apoptotic factors, leading to caspase activation and programmed cell death.

The sigma-2 receptor has also been shown to interact with the Epidermal Growth Factor Receptor (EGFR), which can influence downstream signaling pathways such as the Ras/Raf/MAPK and PI3K/Akt pathways, both of which are critical in cell proliferation and survival.[4][5] The irreversible binding of this compound to the sigma-2 receptor likely modulates these pathways, contributing to its anti-tumor activity.

References

- 1. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

CM572 mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of CM572 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel isothiocyanate derivative identified as a selective, irreversible partial agonist of the sigma-2 receptor.[1][2] The sigma-2 receptor is a promising therapeutic target due to its significant upregulation in various tumor cells compared to normal tissues.[1][2][3] this compound's mechanism of action involves inducing cancer cell-selective cytotoxicity, making it a compound of interest for targeted cancer diagnosis and therapy.[1][2] This guide provides a detailed overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound exerts its anticancer effects primarily through its interaction with the sigma-2 receptor. As an irreversible partial agonist, this compound binds to the sigma-2 receptor, initiating a cascade of events that lead to programmed cell death, or apoptosis.[1][2]

The key events in the mechanism of action of this compound are:

-

Irreversible Binding to Sigma-2 Receptor: this compound contains an isothiocyanate moiety that allows it to bind irreversibly to the sigma-2 receptor.[1][2] This irreversible binding ensures a sustained effect even after the compound is removed from the extracellular environment.[1]

-

Induction of Calcium Influx: Following binding to the sigma-2 receptor, this compound induces a rapid, dose-dependent increase in the concentration of cytosolic calcium (Ca2+).[1][2] Elevated intracellular calcium is a known trigger for various cellular processes, including apoptosis.

-

Activation of Pro-Apoptotic Pathways: The sustained increase in cytosolic calcium and other downstream signals lead to the activation of pro-apoptotic proteins. Specifically, this compound has been shown to induce the cleavage of the BH3-interacting domain death agonist (Bid).[1][2] The cleavage of Bid is a critical step in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases, which are the executioners of apoptosis.

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is illustrated below.

Caption: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data on Cytotoxicity

This compound has demonstrated potent and selective cytotoxic activity against various cancer cell lines. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | EC50 (24-hour treatment) | Citation |

| SK-N-SH | Neuroblastoma | 7.6 ± 1.7 µM | [1][2] |

| Comparison | Cell Lines Compared | Selectivity (Fold Difference) | Citation |

| Breast Cancer vs. Normal | MCF-7 (Breast Tumor) vs. Normal Breast Cells | 6.4 | [1] |

This compound also shows marked cell death in PANC-1 pancreatic and MCF-7 breast cancer cell lines, while exhibiting significantly less cytotoxicity in normal human melanocytes and human mammary epithelial cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Viability (MTT) Assay

This assay is used to measure the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot Analysis for Bid Cleavage

This technique is used to detect the cleavage of the pro-apoptotic protein Bid.

-

Protein Extraction: Lyse the this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bid overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an HRP substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of a smaller band corresponding to cleaved Bid indicates apoptosis.

Cytosolic Calcium Measurement

This protocol measures the change in intracellular calcium concentration upon this compound treatment.

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

-

Washing: Wash the cells to remove the excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.

-

Compound Addition: Add this compound at the desired concentration to the cells.

-

Fluorescence Monitoring: Continuously monitor the change in fluorescence over time. An increase in fluorescence intensity indicates an increase in cytosolic calcium concentration.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for Western blot analysis.

References

- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Chemical Landscape of CM572: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of CM572, a selective and irreversible partial agonist of the sigma-2 receptor, which has demonstrated significant potential in targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.

Chemical Structure of this compound

This compound is chemically identified as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one . Its structure is characterized by a benzoxazolone core, a fluorophenylpiperazine moiety, and a reactive isothiocyanate group, which confers its irreversible binding properties.

Quantitative Analysis of Receptor Binding and Cellular Effects

The following tables summarize the key quantitative data obtained from various experimental assays, highlighting the binding affinity and cytotoxic effects of this compound.

| Receptor | K_i_ (nM) | Selectivity (fold) |

| Sigma-1 | ≥ 10,000 | \multirow{2}{*}{≥700} |

| Sigma-2 | 14.6 ± 6.9 | |

| Table 1: Receptor Binding Affinity of this compound.[1] |

| Cell Line | EC_50_ (µM) |

| SK-N-SH (Neuroblastoma) | 7.6 ± 1.7 |

| Table 2: Cytotoxic Efficacy of this compound.[2] |

Signaling Pathway of this compound

This compound exerts its effects by irreversibly binding to the sigma-2 receptor. This interaction triggers a cascade of intracellular events, beginning with an increase in cytosolic calcium concentration. This is followed by the cleavage of the pro-apoptotic protein Bid, ultimately leading to programmed cell death (apoptosis).

This compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Receptor Binding Assays

Receptor binding assays were conducted to determine the affinity of this compound for sigma-1 and sigma-2 receptors using rat liver membrane homogenates.[1]

-

Preparation of Membranes: Rat liver membranes were prepared as previously described.

-

Incubation: Incubations were performed in 20 mM HEPES buffer (pH 7.4) for 120 minutes at 25°C. Each incubation contained 150 µg of rat liver membrane protein in a final volume of 0.5 ml. HEPES buffer was used in place of Tris-HCl to prevent the reaction of the isothiocyanate group of this compound with the amino group in Tris.[1]

-

Radioligands:

-

Sigma-1 receptors were labeled with --INVALID-LINK---pentazocine.

-

Sigma-2 receptors were labeled with [³H]DTG in the presence of unlabeled (+)-pentazocine to mask sigma-1 receptors.[1]

-

-

Data Analysis: Competition curves were analyzed using GraphPad Prism 6 to determine the K_i_ values. The K_d_ values for the radioligands were previously determined to be 7.5 nM for --INVALID-LINK---pentazocine and 17.9 nM for [³H]DTG.[1]

Cell Viability Assay

The cytotoxic effects of this compound were assessed in human SK-N-SH neuroblastoma cells.

-

Cell Culture: SK-N-SH neuroblastoma cells were cultured under standard conditions.

-

Treatment: Cells were treated with varying concentrations of this compound for 24 hours.

-

Measurement of Cell Death: Cell viability was measured to determine the dose-dependent cell death. The EC_50_ value was calculated from the resulting dose-response curve.[2] To confirm the irreversible nature of this compound's effects, a separate experiment involved a 60-minute pretreatment with this compound, followed by extensive washing to remove the compound, and then a 24-hour incubation.[2]

Western Blot Analysis for Bid Cleavage

To investigate the apoptotic pathway induced by this compound, Western blot analysis was performed to detect the cleavage of the pro-apoptotic protein Bid.

-

Cell Lysis: SK-N-SH cells were treated with this compound, and whole-cell lysates were prepared.

-

Protein Quantification: Protein concentration in the lysates was determined.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 10% milk/0.1% Tween/Tris-buffered saline (TBS).[1]

-

Primary Antibody Incubation: The blot was incubated overnight at 4°C with a 1:200 dilution of Bid antibody in 10% milk/0.1% Tween/TBS.[1]

-

Secondary Antibody Incubation: The membrane was then incubated with a 1:5000 dilution of a rabbit secondary antibody for 1 hour at room temperature.[1]

-

Detection: The blot was developed using a chemiluminescent substrate, and the signal was captured on autoradiography film.[1]

-

Loading Control: An anti-α/β-tubulin primary antibody (1:1000 dilution) was used as a loading control.[1]

This technical guide provides a foundational understanding of this compound for researchers in the field of oncology and drug development. The detailed protocols and quantitative data presented herein are intended to facilitate further investigation into the therapeutic potential of this promising sigma-2 receptor agonist.

References

- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of CM572: A Selective Irreversible Sigma-2 Receptor Partial Agonist with Antitumor Potential

For Immediate Release

PROVIDENCE, RI & UNIVERSITY, MS – Researchers have characterized a novel compound, CM572, as a selective and irreversible partial agonist of the sigma-2 (σ2) receptor, demonstrating significant antitumor activity. This in-depth analysis reveals a compound with a unique pharmacological profile that holds promise for both advancing our understanding of σ2 receptor function and the development of targeted cancer therapies.

This compound, chemically identified as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, distinguishes itself through its high affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor.[1] Its isothiocyanate moiety facilitates irreversible binding to the σ2 receptor, a characteristic that underpins its sustained cellular effects.[1][2]

Binding Affinity and Selectivity

Competitive binding assays conducted in rat liver membranes have quantified the binding characteristics of this compound. The compound exhibits a high affinity for the σ2 receptor, with a Ki value of 14.6 ± 6.9 nM.[1][2] In stark contrast, its affinity for the σ1 receptor is significantly lower, with a Ki of ≥ 10 µM, demonstrating a selectivity of over 700-fold for the σ2 receptor.[1][2] This high degree of selectivity is a critical attribute for a targeted therapeutic agent, minimizing the potential for off-target effects.

| Receptor | Ki (nM) | Selectivity (σ1/σ2) |

| Sigma-2 (σ2) | 14.6 ± 6.9 | >700-fold |

| Sigma-1 (σ1) | ≥ 10,000 | |

| Table 1: Binding Affinity and Selectivity of this compound[1][2] |

Mechanism of Action: A Dual Agonist-Antagonist Profile

The pharmacological activity of this compound is complex, exhibiting characteristics of both a partial agonist and an antagonist depending on the concentration. At higher concentrations (≥ 30 µM), this compound acts as a σ2 agonist, inducing a dose-dependent increase in cytosolic calcium concentration in human SK-N-SH neuroblastoma cells.[2] This calcium mobilization is a hallmark of σ2 receptor activation.

Furthermore, prolonged exposure (24 hours) to this compound at micromolar concentrations leads to dose-dependent cancer cell death, with an EC50 of 7.6 ± 1.7 µM in SK-N-SH cells.[1][2] This cytotoxic effect is sustained even after short-term exposure followed by removal of the compound, consistent with its irreversible binding.[1][2] The apoptotic pathway induced by this compound involves the cleavage of Bid, a pro-apoptotic BH3-interacting domain death agonist.[1][2]

Interestingly, at lower, minimally effective concentrations (e.g., 3 and 10 µM), this compound can act as an antagonist.[2] It has been shown to significantly attenuate the calcium signal and cytotoxic effects induced by the known σ2 agonist, CB-64D.[1][2] This dual activity classifies this compound as a partial agonist.

| Cellular Effect | Effective Concentration | Outcome |

| Calcium Mobilization | ≥ 30 µM | Dose-dependent increase in cytosolic Ca2+ |

| Cytotoxicity (SK-N-SH cells) | EC50 = 7.6 ± 1.7 µM | Dose-dependent cell death |

| Antagonism of CB-64D | 3 and 10 µM | Attenuation of agonist-induced Ca2+ signal and cytotoxicity |

| Table 2: In Vitro Cellular Effects of this compound[2] |

Antitumor Activity and Selectivity

The cytotoxic effects of this compound have been observed across multiple cancer cell lines, including PANC-1 pancreatic carcinoma and MCF-7 breast adenocarcinoma.[1][2] A crucial finding is the compound's selectivity for cancer cells over normal, non-malignant cells. This compound was significantly less potent against primary human melanocytes and human mammary epithelial cells, highlighting its potential for a favorable therapeutic window.[1][2]

Experimental Protocols

Sigma Receptor Binding Assays:

Detailed binding assays were performed to determine the affinity and selectivity of this compound.

-

Preparation of Membranes: Rat liver membranes were prepared as the source of sigma receptors.

-

Radioligand for σ1 Receptors: --INVALID-LINK---pentazocine was used to label σ1 receptors.

-

Radioligand for σ2 Receptors: [3H]DTG was used in the presence of unlabeled (+)-pentazocine to selectively label σ2 receptors.

-

Competition Assay: Varying concentrations of this compound were incubated with the membranes and the respective radioligand.

-

Data Analysis: The inhibition constant (Ki) values were calculated from the competition curves using the Cheng-Prusoff equation and previously determined Kd values of the radioligands.

Irreversible Binding Washout Assay:

To confirm the irreversible nature of this compound binding, a washout experiment was conducted.

-

Pre-incubation: Rat liver membranes were pre-incubated with different concentrations of this compound.

-

Washing: The membranes were subjected to extensive washing to remove any unbound ligand.

-

Radioligand Binding: The remaining available σ2 binding sites were then measured using [3H]DTG binding.

-

Outcome: A dose-dependent decrease in the recovery of σ2 binding sites after washing indicated irreversible binding.

Intracellular Calcium Measurement:

The effect of this compound on intracellular calcium levels was assessed in SK-N-SH neuroblastoma cells.

-

Cell Loading: Cells were loaded with the calcium-sensitive fluorescent dye Fura-2 AM.

-

Compound Application: Different concentrations of this compound were applied to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium were monitored by measuring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.

Cell Viability (MTT) Assay:

The cytotoxic effects of this compound were quantified using the MTT assay.

-

Cell Seeding: Cancer and normal cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with various concentrations of this compound for 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals were solubilized with a solubilizing agent.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.

Western Blot Analysis for Bid Cleavage:

The pro-apoptotic activity of this compound was investigated by examining the cleavage of Bid.

-

Cell Lysis: SK-N-SH cells were treated with this compound and then lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane was probed with a primary antibody specific for Bid, followed by a secondary antibody.

-

Detection: The protein bands were visualized to detect the cleavage of full-length Bid.

Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway leading to apoptosis.

Caption: Experimental workflow for the irreversible binding assay.

The comprehensive pharmacological profiling of this compound as a selective, irreversible partial agonist of the σ2 receptor with potent and selective antitumor activity underscores its potential as a valuable tool for cancer research and a promising scaffold for the development of novel anticancer therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

CM572-Mediated Induction of Cytosolic Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM572, a selective and irreversible partial agonist of the sigma-2 (σ2) receptor, has been identified as a modulator of intracellular calcium (Ca²⁺) homeostasis. This technical guide provides an in-depth overview of the mechanisms and experimental protocols associated with this compound-induced elevation of cytosolic calcium. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound and other σ2 receptor ligands.

Introduction

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target due to its overexpression in various tumor cells compared to healthy tissues.[1][2] Ligands that interact with the σ2 receptor can modulate a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling.[2][3] this compound has been characterized as a selective, irreversible partial agonist for the σ2 receptor.[4] A key pharmacological effect of this compound is its ability to induce a rapid, dose-dependent increase in the concentration of free calcium in the cytosol ([Ca²⁺]i).[4] Understanding the mechanisms behind this calcium mobilization is crucial for elucidating the full spectrum of this compound's biological activities and for the development of related therapeutic agents.

This compound and Sigma-2 Receptor-Mediated Calcium Signaling

Studies in human SK-N-SH neuroblastoma cells have demonstrated that this compound induces an immediate and dose-dependent increase in cytosolic calcium concentration.[4] The σ2 receptor is localized to the endoplasmic reticulum (ER), a major intracellular calcium store.[1][5] Activation of the σ2 receptor by agonist ligands stimulates the release of calcium from these ER stores into the cytosol.[5]

The partial agonist nature of this compound is evident in its calcium mobilization profile. While it elicits a calcium transient, the magnitude of this response is less than that induced by full σ2 receptor agonists like CB-64D. Furthermore, at certain concentrations, this compound can attenuate the calcium signal produced by full agonists, consistent with its characterization as a partial agonist.

The precise downstream signaling cascade linking σ2 receptor/TMEM97 activation to the calcium release machinery of the ER is an area of ongoing investigation. However, evidence suggests the involvement of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and potentially ryanodine (B192298) receptors, which are the primary channels mediating calcium release from the ER. Some σ2 receptor agonists have been shown to mobilize calcium from both the ER and mitochondria, and can also trigger store-operated calcium entry (SOCE), a process where the depletion of ER calcium stores activates calcium influx across the plasma membrane.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced cytosolic calcium increase.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound related to calcium signaling. The data is derived from studies on human SK-N-SH neuroblastoma cells.

Table 1: Binding Affinity of this compound at Sigma Receptors

| Ligand | Receptor Subtype | Ki (nM) |

| This compound | Sigma-1 | ≥ 10,000 |

| This compound | Sigma-2 | 14.6 ± 6.9 |

Data from Nicholson et al., 2015.[4] Ki values represent the inhibitory constant, indicating the concentration of the ligand that will bind to 50% of the receptors.

Table 2: Functional Activity of this compound on Cytosolic Calcium

| Compound | Concentration | Effect on [Ca²⁺]i | Notes |

| This compound | 3 µM | No significant increase | Attenuates the signal from 30 µM CB-64D. |

| This compound | 10 µM | Small increase | Attenuates the signal from 30 µM CB-64D. |

| This compound | 30 µM | Moderate increase | - |

| This compound | 100 µM | Larger increase | - |

| CB-64D (Full Agonist) | 30 µM | Robust, transient increase | Used as a positive control for full σ2 receptor agonism. |

Qualitative and semi-quantitative data extrapolated from the abstract by Nicholson et al., 2013, and the characterization in Nicholson et al., 2015.[4]

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the methodology for measuring changes in cytosolic calcium concentration in cultured cells, such as SK-N-SH neuroblastoma cells, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

SK-N-SH cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

HEPES-buffered saline (HBS): NaCl (137 mM), KCl (5.4 mM), KH₂PO₄ (0.44 mM), Na₂HPO₄ (0.34 mM), NaHCO₃ (4.2 mM), D-glucose (5.5 mM), HEPES (10 mM), CaCl₂ (1.3 mM), MgSO₄ (0.8 mM), pH 7.4.

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Cell Culture:

-

Plate SK-N-SH cells on sterile glass coverslips in a petri dish or multi-well plate.

-

Culture the cells in standard growth medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 70-80%).

-

-

Fura-2 AM Loading:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in anhydrous DMSO.

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBS to a final concentration of 1-5 µM.

-

To aid in the dispersion of the dye, 0.02-0.04% (w/v) Pluronic F-127 can be included in the loading buffer.

-

Aspirate the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing and De-esterification:

-

After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed HBS to remove extracellular dye.

-

Add fresh HBS to the coverslip and incubate for an additional 20-30 minutes at room temperature in the dark to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active Fura-2 dye inside the cells.

-

-

Calcium Imaging:

-

Mount the coverslip with the Fura-2 loaded cells onto the stage of the fluorescence microscope in a perfusion chamber.

-

Continuously perfuse the cells with HBS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

-

To assess the effect of this compound, introduce the compound at the desired concentrations into the perfusion buffer.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for individual cells or regions of interest over the course of the experiment.

-

An increase in the F340/F380 ratio corresponds to an increase in intracellular calcium concentration.

-

The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, which requires calibration with minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the Fura-2 AM calcium imaging experiment.

Conclusion

This compound induces a dose-dependent increase in cytosolic calcium primarily through the activation of σ2 receptors located on the endoplasmic reticulum, leading to the release of stored calcium. Its characterization as a partial agonist distinguishes its pharmacological profile from that of full σ2 receptor agonists. The methodologies and data presented in this guide provide a foundational understanding for researchers exploring the role of this compound and the broader implications of σ2 receptor modulation on calcium signaling in both physiological and pathological contexts, particularly in the field of oncology and neuropharmacology. Further research is warranted to fully elucidate the downstream effectors of the σ2 receptor/TMEM97 and their precise roles in mediating calcium release.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CM572: A Novel Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CM572 has emerged as a promising experimental compound in cancer research, demonstrating a selective ability to induce programmed cell death, or apoptosis, in tumor cells while exhibiting significantly less toxicity towards normal cells. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental data associated with this compound-induced apoptosis, tailored for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is characterized as a selective, irreversible partial agonist of the sigma-2 receptor.[1][2] The sigma-2 receptor is a promising therapeutic target due to its significant upregulation in various tumor cells compared to healthy tissues.[1][2][3] this compound, chemically identified as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, binds irreversibly to the sigma-2 receptor, which is attributed to its isothiocyanate moiety.[1][2] This irreversible binding initiates a cascade of events leading to cancer cell death.

Studies have shown that this compound's cytotoxic activity is selective for cancer cells, including pancreatic (PANC-1), breast (MCF-7), and neuroblastoma (SK-N-SH) cell lines, over normal human melanocytes and mammary epithelial cells.[1][2]

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound involves key molecular events, primarily centered around the disruption of cellular calcium homeostasis and the activation of pro-apoptotic proteins.

Calcium Signaling

Upon binding to the sigma-2 receptor, this compound induces a rapid, dose-dependent increase in cytosolic calcium concentration in cancer cells.[1][2] This disruption of calcium homeostasis is a critical early event in the apoptotic process. Interestingly, at low concentrations, this compound can attenuate the calcium signal induced by another sigma-2 agonist, CB-64D, suggesting a partial agonist activity.[1][2]

Activation of Pro-Apoptotic Proteins

A key event in this compound-induced apoptosis is the cleavage and activation of the pro-apoptotic protein BH3-interacting domain death agonist (BID).[1][2][3] The cleavage of BID is a hallmark of sigma-2 receptor-induced apoptosis.[3] Activated BID (tBID) can then translocate to the mitochondria to trigger the intrinsic apoptotic pathway.

The proposed signaling pathway for this compound-induced apoptosis is illustrated in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: Binding Affinity and Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| Sigma-2 Receptor Ki | 14.6 ± 6.9 nM | - | [1][2] |

| Sigma-1 Receptor Ki | ≥ 10 µM | - | [1][2] |

| EC50 for Cell Death | 7.6 ± 1.7 µM | SK-N-SH | [1][2] |

| ED50 for Cell Death | ~5 µM | SK-N-SH | [3] |

Table 2: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Cell Type | Effect at 30 µM | Reference |

| SK-N-SH | Neuroblastoma | Dose-dependent cell death | [3] |

| MCF-7 | Breast Cancer | 40% maximal cell death | [3] |

| PANC-1 | Pancreatic Cancer | 50% maximal cell death | [3] |

Experimental Protocols

This section details the methodologies used in the key experiments to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer and normal cells.

-

Method:

-

Cells (e.g., SK-N-SH, PANC-1, MCF-7, primary human melanocytes, human mammary epithelial cells) are seeded in multi-well plates.

-

Cells are exposed to various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting kit.

-

The percentage of cell viability relative to a vehicle-treated control is calculated.

-

For irreversible effect studies, cells are pretreated with this compound for a shorter duration (e.g., 60 minutes), followed by washing to remove the compound and further incubation for 24 hours before assessing viability.[1][2][3]

-

Western Blot Analysis

-

Objective: To detect the cleavage and activation of pro-apoptotic proteins like BID.

-

Method:

-

SK-N-SH cells are treated with this compound (e.g., 30 µM) for various time points (e.g., 30 minutes, 6 hours).

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA (bicinchoninic acid) assay.

-

Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for BID.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a cleaved BID fragment indicates its activation.[3]

-

Measurement of Cytosolic Calcium Concentration

-

Objective: To measure changes in intracellular calcium levels upon this compound treatment.

-

Method:

-

SK-N-SH cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are then treated with different concentrations of this compound.

-

Changes in fluorescence, corresponding to changes in cytosolic calcium concentration, are monitored over time using a fluorometer or a fluorescence microscope.

-

The experimental workflow for investigating this compound's apoptotic effects is outlined in the diagram below:

Conclusion and Future Directions

This compound represents a novel and selective agent for inducing apoptosis in cancer cells through its irreversible partial agonism of the sigma-2 receptor. The mechanism involving calcium influx and BID activation provides a clear pathway for its cytotoxic effects. The selectivity of this compound for cancer cells over normal cells highlights its potential as a therapeutic candidate.

Future research should focus on elucidating the downstream effectors of BID activation in the context of this compound treatment and exploring the efficacy of this compound in in vivo cancer models. Further investigation into the structure-activity relationship of this compound and its analogs could lead to the development of even more potent and selective anti-cancer agents. The unique properties of this compound also make it a valuable tool for furthering our understanding of the physiological and pathological roles of the sigma-2 receptor.[2]

References

- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

A Technical Guide to CM572: A Novel Sigma-2 Receptor Ligand and its Cytotoxic Effects on Neuroblastoma Cells

This document provides a detailed overview of the compound CM572, focusing on its mechanism of action and its effects on neuroblastoma cells. The information is compiled for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visualization of its signaling pathway.

Introduction to this compound

This compound, chemically known as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, is a novel and selective irreversible partial agonist for the sigma-2 (σ2) receptor.[1][2] The σ2 receptor is a promising therapeutic target in oncology due to its significant upregulation in various tumor cells compared to healthy tissues.[1][2][3] this compound's irreversible binding is attributed to its isothiocyanate moiety, which forms a covalent bond with the receptor.[1][2]

Mechanism of Action in Neuroblastoma Cells

In studies utilizing the human SK-N-SH neuroblastoma cell line, this compound has been shown to exert its antitumor activity primarily through its interaction with the σ2 receptor. The binding of this compound to this receptor initiates a cascade of intracellular events, leading to apoptotic cell death.[1][2]

Key events in the signaling pathway include:

-

Irreversible Receptor Binding: this compound selectively and irreversibly binds to the σ2 receptor, showing minimal affinity for the sigma-1 (σ1) receptor.[1][2]

-

Calcium Mobilization: Following binding, this compound induces a rapid, dose-dependent increase in the concentration of cytosolic calcium (Ca2+).[1][2] This disruption of calcium homeostasis is a critical step in initiating the cell death process.

-

Activation of Pro-Apoptotic Proteins: The compound triggers the cleavage activation of the BH3-interacting domain death agonist (BID), a pro-apoptotic protein.[1][2] Activated BID (tBID) translocates to the mitochondria, promoting the release of other apoptotic factors.

Quantitative Data Summary

The following tables summarize the key quantitative metrics describing this compound's activity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) |

|---|---|

| Sigma-1 (σ1) | ≥ 10 µM |

| Sigma-2 (σ2) | 14.6 ± 6.9 nM |

Data sourced from competitive binding assays.[1][2]

Table 2: Cytotoxic Efficacy of this compound in SK-N-SH Neuroblastoma Cells

| Parameter | Value | Conditions |

|---|---|---|

| EC50 | 7.6 ± 1.7 µM | 24-hour continuous exposure |

EC50 represents the concentration of this compound required to induce 50% cell death.[1][2]

Table 3: Irreversible Effect of this compound on SK-N-SH Cell Viability

| Pre-treatment Concentration | Cell Death (% of continuous 24h exposure) |

|---|---|

| 10 µM | ~70% |

| 100 µM | ~100% |

Cells were pre-treated for 60 minutes, followed by drug removal and incubation for an additional 24 hours.[1]

Signaling Pathway Visualization

The diagram below illustrates the proposed signaling cascade initiated by this compound in neuroblastoma cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's effects on neuroblastoma cells.

5.1. Cell Culture

-

Cell Line: Human SK-N-SH neuroblastoma cells were used for the experiments.[1]

-

Culture Conditions: Cells were maintained in standard culture medium appropriate for the cell line, typically supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

5.2. Cell Viability (MTT Assay)

-

Objective: To quantify the cytotoxic effect of this compound.

-

Procedure:

-

SK-N-SH cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

For continuous exposure experiments, cells were incubated for 24 hours.[1]

-

For irreversibility studies, cells were pre-treated with this compound for 60 minutes, followed by extensive washing to remove the compound, and then incubated in fresh drug-free medium for an additional 24 hours.[1]

-

Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.

-

5.3. Cytosolic Calcium Measurement (Fura-2AM Ratiometric Assay)

-

Objective: To measure changes in intracellular calcium concentration upon this compound treatment.

-

Procedure:

-

SK-N-SH cells were plated on coverslips and loaded with the calcium-sensitive fluorescent dye Fura-2AM.

-

After loading, the cells were washed to remove extracellular dye.

-

The coverslip was mounted in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

A baseline fluorescence ratio (e.g., 340 nm/380 nm excitation) was established.

-

This compound at various concentrations (e.g., 3 µM, 10 µM, 30 µM, 100 µM) was added to the perfusion chamber.[1]

-

The change in fluorescence ratio over time was recorded, indicating the relative change in cytosolic calcium concentration.

-

5.4. Western Blot Analysis for BID Cleavage

-

Objective: To detect the activation of the pro-apoptotic protein BID.

-

Procedure:

-

SK-N-SH cells were treated with this compound or a vehicle control for a specified period.

-

After treatment, cells were harvested and lysed using a suitable lysis buffer containing protease inhibitors.

-

The total protein concentration of the cell lysates was determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane was blocked with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for BID, which can detect both the full-length protein and its cleaved form (tBID).

-

After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands were visualized using a chemiluminescent substrate and an imaging system. The appearance of a band corresponding to the molecular weight of tBID indicates cleavage and activation.[1][2]

-

Experimental Workflow Visualization

The diagram below outlines the general workflow for assessing the cytotoxic activity of this compound.

References

- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antitumor Properties of Sigma-2 Receptor Ligands, Focusing on CM572

Introduction: The Sigma-2 Receptor as a High-Value Target in Oncology

The sigma-2 receptor, recently identified as the transmembrane protein 97 (TMEM97), has emerged as a compelling target for cancer therapeutics.[1] A key characteristic that makes this receptor a promising target is its significant overexpression in a wide variety of rapidly proliferating tumor cells compared to their quiescent counterparts and normal tissues.[2][3][4][5][6] Studies have shown a density of sigma-2 receptors up to 10-fold higher in proliferating cancer cells, positioning it as a valuable biomarker for tumor proliferation.[3][5]

Historically, the identity of the sigma-2 receptor was a subject of debate, with some studies suggesting it was the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1).[7] However, more recent and definitive research has established that the sigma-2 receptor and PGRMC1 are distinct proteins encoded by different genes.[8][9][10][11] This clarification has been crucial for the precise pharmacological characterization and targeted development of sigma-2 receptor ligands.

Ligands that bind to the sigma-2 receptor have demonstrated the ability to induce cancer cell death through various mechanisms, including apoptosis, and can inhibit tumor growth, making them attractive candidates for both cancer diagnostics and therapeutics.[4][6] Among these ligands, this compound has been characterized as a potent and selective agent with significant antitumor properties.

This compound: A Selective, Irreversible Sigma-2 Receptor Partial Agonist

This compound, chemically known as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, is a novel derivative of the sigma-2 antagonist SN79.[2][12][13] It is distinguished by an isothiocyanate group, which enables it to bind irreversibly to the sigma-2 receptor.[2][12][13] This irreversible binding leads to a sustained effect even after the compound is removed from the extracellular environment.[2]

Pharmacologically, this compound acts as a selective, irreversible partial agonist of the sigma-2 receptor.[2][12][13] Its selectivity is highlighted by its high affinity for the sigma-2 receptor and significantly lower affinity for the sigma-1 receptor subtype.[2][12]

Mechanism of Antitumor Action

The antitumor activity of this compound is mediated through a series of cellular events initiated by its binding to the sigma-2 receptor.

-

Induction of Calcium Flux: Upon binding to the sigma-2 receptor, this compound causes an immediate, dose-dependent increase in the concentration of cytosolic calcium (Ca²⁺).[2][12][13] This disruption of calcium homeostasis is a critical early step in its cytotoxic mechanism.

-

Activation of Apoptotic Pathways: The sustained elevation of intracellular calcium and other downstream signals trigger programmed cell death, or apoptosis. Treatment with this compound leads to dose-dependent cell death in various cancer cell lines, including SK-N-SH neuroblastoma, PANC-1 pancreatic cancer, and MCF-7 breast cancer cells.[2][13] A key event in this process is the cleavage and activation of the pro-apoptotic protein BH3-interacting domain death agonist (BID), which is a crucial step in the intrinsic apoptotic pathway.[2][12][13]

-

Partial Agonist Activity: The "partial agonist" nature of this compound is demonstrated by its ability, at low, minimally effective concentrations, to attenuate the stronger calcium signal and subsequent cell death induced by full sigma-2 agonists like CB-64D.[2][12][13]

-

Selective Cytotoxicity: A crucial feature of this compound for its therapeutic potential is its selective toxicity towards cancer cells. Studies have shown that it is significantly less potent against normal, non-malignant cells, such as primary human melanocytes and human mammary epithelial cells, compared to tumor cells.[2][12][13] For instance, MCF-7 breast cancer cells were found to be 6.4 times more sensitive to this compound than normal breast cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and cytotoxic efficacy of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) | Reference |

| Sigma-2 | 14.6 ± 6.9 nM | [2][12] |

| Sigma-1 | ≥ 10 µM | [2][12] |

Table 2: Cytotoxic Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |

| SK-N-SH | Neuroblastoma | EC50 (24h) | 7.6 ± 1.7 µM | [2][12][13] |

| PANC-1 | Pancreatic | Dose-dependent cell death | Marked effect at 3 & 10 µM | [2] |

| MCF-7 | Breast | Dose-dependent cell death | Marked effect at 3 & 10 µM | [2] |

Table 3: Comparative Cytotoxicity of this compound (Cancer vs. Normal Cells)

| Cell Line | Cell Type | Effect at 3 & 10 µM | Reference |

| SK-N-SH, PANC-1, MCF-7 | Cancer | Marked cell death | [2] |

| Normal Human Melanocytes (HEM) | Normal | No effect | [2] |

| Human Mammary Epithelial Cells (HMEC) | Normal | Minimal effect | [2] |

Visualizing Molecular Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for In Vitro Evaluation

Caption: General workflow for the in vitro evaluation of a sigma-2 ligand.

Experimental Workflow for In Vivo Xenograft Study

Caption: Standard workflow for an in vivo cancer xenograft study.

Detailed Experimental Protocols

Protocol 1: Sigma-2 Receptor Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a test ligand.[14][15]

-

Objective: To determine the inhibition constant (Ki) of this compound for the sigma-2 receptor.

-

Materials:

-

Rat liver membrane homogenates (source of sigma-2 receptors).

-

[³H]DTG (1,3-di-o-tolylguanidine) as the radioligand.

-

(+)-Pentazocine (to mask sigma-1 receptor sites).

-

Test compound (this compound) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare rat liver membrane homogenates at a protein concentration of ~300-400 µg/mL in ice-cold Assay Buffer.

-

In a 96-well plate, add the following in order:

-

Assay Buffer.

-

(+)-Pentazocine to a final concentration sufficient to saturate sigma-1 receptors (e.g., 100 nM).

-

Serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).

-

[³H]DTG to a final concentration near its Kd for the sigma-2 receptor (e.g., 5 nM).

-

Membrane homogenate (~30-80 µg protein per well).

-

-

Define non-specific binding in separate wells containing a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol (B65202) or DTG) instead of this compound.

-

Define total binding in wells containing no competing ligand.

-

Incubate the plate for 90-120 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and calculate the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: Cell Viability (MTS/MTT) Assay

This protocol assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.[16][17][18]

-

Objective: To determine the EC50 (or IC50) of this compound for cytotoxicity in cancer and normal cell lines.

-

Materials:

-

Selected cell lines (e.g., SK-N-SH, MCF-7, PANC-1, HMEC).

-

Complete culture medium.

-

96-well cell culture plates.

-

This compound stock solution (in DMSO).

-

MTS/MTT reagent (e.g., CellTiter 96 AQueous One Solution Reagent).

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5-1.0%. Include a vehicle control (medium with DMSO only).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of the MTS/MTT reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of this compound to determine the EC50 value.

-

Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

Treated and control cells.

-

Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.

-

1X Binding Buffer.

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells (e.g., 1 x 10⁶ cells) in a culture flask or plate and treat with this compound at the desired concentration (e.g., its EC50) for a specified time (e.g., 24 hours).

-

Harvest the cells. For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then trypsinize the attached cells. Combine both fractions.

-

Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Protocol 4: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model.[22][23][24]

-

Objective: To assess the in vivo antitumor activity of this compound.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, PANC-1).

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Sterile PBS or appropriate medium for cell injection.

-

This compound formulation for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Cell Implantation: Inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ cells in 100-200 µL of PBS/Matrigel) subcutaneously into the flank of each mouse. For hormone-dependent tumors like MCF-7, an estrogen pellet may need to be implanted.

-

Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group), ensuring the average tumor volume is similar across groups.

-

Treatment Administration: Administer this compound via the chosen route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule. The control group receives the vehicle on the same schedule.

-

Ongoing Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration.

-

Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67 proliferation marker), or Western blot.

-

Efficacy Calculation: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as a percentage.

-

References

- 1. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Sigma-2 receptor and progesterone receptor membrane component 1 (PGRMC1) are two different proteins: Proofs by fluorescent labeling and binding of sigma-2 receptor ligands to PGRMC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the Sigma-2 Receptor: Distinct from the Progesterone Receptor Membrane Component 1 (PGRMC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis Protocols | USF Health [health.usf.edu]

- 21. scispace.com [scispace.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CM572 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM572 is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in the activation of the nuclear factor-kappa B (NF-κB) pathway in lymphocytes.[1][2][3] The paracaspase activity of MALT1 is crucial for the survival and proliferation of certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which often exhibit constitutive activation of the B-cell receptor (BCR) signaling pathway.[4][5]

This compound inhibits the proteolytic activity of MALT1, thereby blocking downstream NF-κB signaling. This leads to decreased expression of NF-κB target genes that promote cell survival and proliferation, ultimately inducing apoptosis in MALT1-dependent cancer cells.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on lymphoma cell lines.

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound action.

Data Presentation: Efficacy of MALT1 Inhibition in Lymphoma Cell Lines

The following tables summarize quantitative data from studies on MALT1 inhibitors in various lymphoma cell lines. While specific data for this compound is limited, the provided data for other MALT1 inhibitors like MI-2 and z-VRPR-fmk can serve as a reference for designing experiments with this compound.

Table 1: Cell Viability (GI50/IC50) of MALT1 Inhibitors in DLBCL Cell Lines

| Cell Line | Subtype | Compound | GI50/IC50 (µM) | Incubation Time |

| OCI-Ly3 | ABC-DLBCL | MI-2 | 0.4 | 48 hours |

| OCI-Ly10 | ABC-DLBCL | MI-2 | 0.4 | 48 hours |

| HBL-1 | ABC-DLBCL | MI-2 | 0.2 | 48 hours |

| TMD8 | ABC-DLBCL | MI-2 | 0.5 | 48 hours |

| OCI-Ly3 | ABC-DLBCL | z-VRPR-fmk | ~50 (significant viability reduction) | 7 days |

| OCI-Ly10 | ABC-DLBCL | z-VRPR-fmk | ~50 (significant viability reduction) | 7 days |

| U2932 | ABC-DLBCL | MI-2 | Resistant | 48 hours |

| OCI-Ly1 | GCB-DLBCL | MI-2 | Resistant | 48 hours |

Table 2: Apoptosis Induction by MALT1 Inhibitors in ABC-DLBCL Cell Lines

| Cell Line | Compound | Concentration | Apoptotic Cells (%) | Incubation Time |

| OCI-Ly3 | z-VRPR-fmk | 50 µM | Significant increase | 3-5 days |

| OCI-Ly10 | z-VRPR-fmk | 50 µM | Significant increase | 3-5 days |

| HBL-1 | MI-2 | 100 nM | Increased Annexin V+ cells | 4 days |

| TMD8 | MI-2 | 250 nM | Increased Annexin V+ cells | 4 days |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing suspension lymphoma cell lines.

Materials:

-

Lymphoma cell lines (e.g., ABC-DLBCL lines: OCI-Ly3, OCI-Ly10; GCB-DLBCL line: OCI-Ly1)

-

Complete growth medium (e.g., RPMI-1640 with 10-20% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

Sterile cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Maintain lymphoma cell lines in a 37°C incubator with 5% CO₂.

-

Split the cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

-

To passage, transfer the cell suspension to a sterile conical tube and centrifuge at 200-300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Seed the cells into a new flask at the desired density.

-

For experiments, seed cells at a density of 0.2 x 10⁶ to 0.5 x 10⁶ cells/mL.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on cell viability.

Materials:

-

Lymphoma cells

-

96-well clear or white-walled microplates

-

This compound stock solution

-

Complete growth medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium. Based on data from similar MALT1 inhibitors, a starting concentration range of 0.1 µM to 50 µM is recommended.[2][5]

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

For MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.

-

For CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Lymphoma cells treated with this compound (as in Protocol 2)

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound at concentrations around the GI50 value for 48-72 hours.

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 4: Western Blot Analysis of MALT1 Substrate Cleavage

This protocol assesses the direct inhibitory effect of this compound on MALT1's proteolytic activity.

Materials:

-

Lymphoma cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for 24 hours.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities. Inhibition of MALT1 by this compound should result in a decrease in the cleaved forms of its substrates.[5][6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.

Caption: A typical experimental workflow.

Caption: Logical flow of this compound's effects.

References

- 1. benchchem.com [benchchem.com]